N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
The compound “N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The fluorophenyl and methoxyethyl groups would likely be added in subsequent steps, although the exact methods would depend on the specific conditions and reagents used.Scientific Research Applications
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Research has explored the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. In a study examining compulsive food consumption, compounds acting as orexin-1 receptor (OX1R) antagonists were evaluated for their potential to reduce binge eating in rats. This study highlights the significance of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis of Novel Compounds for PET Radiotracers
Another area of research involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Studies have demonstrated the feasibility of synthesizing compounds with potential application in studying CB1 cannabinoid receptors in the brain, contributing to the understanding of neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).
Development of Antimicrobial Agents
The synthesis and characterization of novel compounds with antimicrobial activity represent another significant application. Research into compounds such as 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles showcases the potential for developing new antimicrobial agents against a range of bacterial and fungal organisms (Kumar et al., 2019).
Exploration of Antitubercular and Antibacterial Activity
Further research includes the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluated for their antimicrobial as well as antitubercular activity. Such studies not only contribute to the development of new therapeutic agents but also offer insights into the mechanisms of action against specific microbial targets (Shingare et al., 2018).
Inhibition of Na+/Ca2+ Exchange for Neuroprotection
Investigations into compounds that inhibit the Na+/Ca2+ exchange process have identified potential neuroprotective drugs. These studies focus on selective inhibition of specific NCX isoforms, providing a basis for therapeutic applications in conditions such as stroke and neurodegenerative diseases (Iwamoto & Kita, 2006).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4/c1-21-11(9-3-2-4-10(15)7-9)8-16-13(19)14(20)17-12-5-6-22-18-12/h2-7,11H,8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXYOGIQXHILAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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